1,2-Dibutoxy-4,5-dinitrobenzene
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Overview
Description
1,2-Dibutoxy-4,5-dinitrobenzene is an organic compound with the molecular formula C14H20N2O6 It is a derivative of benzene, where two butoxy groups and two nitro groups are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibutoxy-4,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2-dibutoxybenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibutoxy-4,5-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1,2-Dibutoxy-4,5-dinitrobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibutoxy-4,5-dinitrobenzene involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the antioxidant response element (ARE) pathway by upregulating the expression of nuclear factor-erythroid 2 p45-related factor 2 (Nrf2). This leads to the activation of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), which play a role in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4,5-dinitrobenzene: Similar structure with methoxy groups instead of butoxy groups.
1,2-Diethoxy-4,5-dinitrobenzene: Similar structure with ethoxy groups instead of butoxy groups.
1,2-Dipropoxy-4,5-dinitrobenzene: Similar structure with propoxy groups instead of butoxy groups.
Uniqueness
1,2-Dibutoxy-4,5-dinitrobenzene is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
1,2-dibutoxy-4,5-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-3-5-7-21-13-9-11(15(17)18)12(16(19)20)10-14(13)22-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETYSAHPGMQPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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